(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione
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Overview
Description
(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione is a useful research compound. Its molecular formula is C14H14N2O4 and its molecular weight is 274.276. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its utility in organic synthesis and the development of pharmacologically active agents. Novel compounds synthesized from similar structures have been evaluated for their anti-inflammatory and analgesic activities, highlighting the potential of this compound in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Molecular Structure Analysis
- Studies on the molecular structure and solution conformations of compounds similar to "(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione" provide insights into their chemical behavior and interactions. For example, the analysis of 3-(α- Bromobenzyl )-3-methoxypiperazine-2,5-diones has offered valuable information regarding their conformations and the repulsive interactions that influence their structures (Elix et al., 1986).
Bioactive Compound Synthesis
- Derivatives of piperazine-2,5-dione, to which "this compound" is related, have been synthesized and their bioactive properties explored. For instance, the marine-derived actinobacterium Streptomyces sp. yielded new compounds with cytotoxic activities, underscoring the potential of piperazine-2,5-dione derivatives in biologically active compound discovery (Sobolevskaya et al., 2007).
Material Science and Engineering
- The compound's structure is also relevant in materials science for the design and synthesis of new materials with specific properties. The engineering of organic crystals, for example, utilizes compounds with piperazine-2,5-dione frameworks to study crystal packing and supramolecular organization, contributing to the development of materials with tailored properties (Ntirampebura et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been reported to target enzymes like acetylcholinesterase , which plays a crucial role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine.
Mode of Action
For instance, some compounds inhibit the activity of their target enzymes, leading to an increase in the levels of certain neurotransmitters .
Biochemical Pathways
Based on the potential target mentioned above, it could be involved in the cholinergic pathway, affecting the levels of acetylcholine and thereby influencing neurotransmission .
Result of Action
Based on the potential target, it could influence neurotransmission by affecting the levels of acetylcholine . This could potentially have effects on cognitive functions, although more research is needed to confirm this.
Properties
IUPAC Name |
(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9(17)16-8-13(18)15-12(14(16)19)7-10-3-5-11(20-2)6-4-10/h3-7H,8H2,1-2H3,(H,15,18)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTWSXQNUMZDAD-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)NC(=CC2=CC=C(C=C2)OC)C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC(=O)N/C(=C/C2=CC=C(C=C2)OC)/C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.